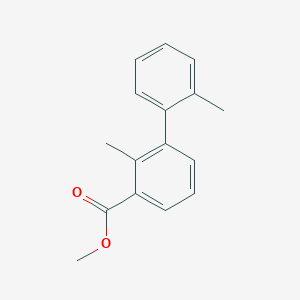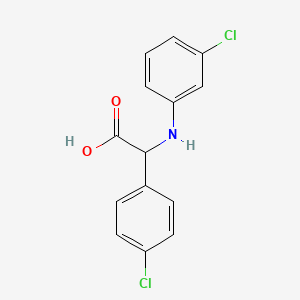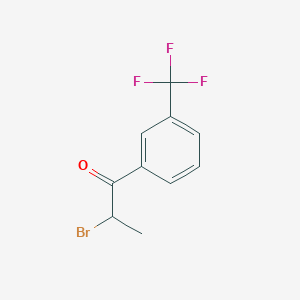![molecular formula C20H20ClNO3S B2508601 2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1798543-27-7](/img/structure/B2508601.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that appears to be a derivative of benzo[d][1,3]dioxole and a thiazepane moiety with a ketone functional group. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their reactivity, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of the core structure followed by functionalization. For instance, the synthesis of a benzo[b]thiophene derivative involves oxidation with an oxidative system such as H2O2 TFA, as seen in the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone . This suggests that the synthesis of the target compound might also involve similar oxidative steps for the introduction of the ketone group.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was elucidated using FT-IR, NMR, UV-Vis spectroscopies, and X-ray diffraction, and further confirmed by DFT calculations . These techniques could be applied to determine the molecular structure of the compound , providing insights into its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds towards nucleophiles has been documented. For example, the benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition under basic or acidic conditions . This indicates that the compound of interest may also exhibit reactivity towards nucleophiles, potentially leading to a variety of derivatives through nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using thermal analysis methods such as TG/DTA . These methods can provide information on the stability and decomposition patterns of the compound. Additionally, the formation and role of cation radicals in oxidation reactions have been studied, as seen with 2-chloro-1,4-dimethoxybenzene . Such studies can shed light on the redox properties and potential reactivity of the compound in oxidative environments.
Scientific Research Applications
Antimicrobial Activity
Compounds with benzimidazole and benzothiazole derivatives have been synthesized and characterized, demonstrating broad-spectrum antimicrobial activities. These activities were either more active or equipotent compared to certain antibiotic and antifungal agents, suggesting potential applications in developing new antimicrobial agents (Agh-Atabay, Dulger, & Gucin, 2003).
Synthesis and Chemical Reactivity
Studies on the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been carried out, highlighting methodologies for creating compounds with potential antimicrobial properties (Kumar et al., 2007). Similarly, research on the photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer suggests insights into the photochemical reactivity of such compounds, which could be relevant for understanding the photostability or photodegradation pathways of related chemicals (Castellan et al., 1990).
Detoxification and Environmental Applications
Research on the efficient detoxification of DDT and trichlorophenol using NaBH4 and Devarda alloy demonstrates the potential for chemical reactions to mitigate environmental pollutants. This indicates a broader application of chemical compounds in environmental chemistry and pollutant degradation processes (Ghaffar et al., 2013).
Molecular Docking and DNA Binding
The synthesis, characterization, and study of Schiff base ligands and their copper(II) complexes have provided insights into their ability to bind CT DNA, indicating potential applications in the field of molecular biology for studying DNA interactions or designing drugs that target genetic material (Guhathakurta et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c21-16-4-2-1-3-15(16)19-7-8-22(9-10-26-19)20(23)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11,19H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFABLPLGDZRVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)


![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)


![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)
![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)

![8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2508530.png)


![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)